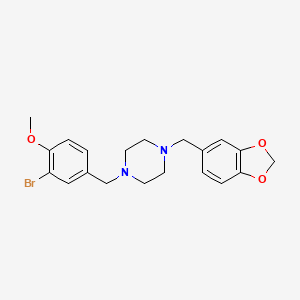

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3/c1-24-18-4-2-15(10-17(18)21)12-22-6-8-23(9-7-22)13-16-3-5-19-20(11-16)26-14-25-19/h2-5,10-11H,6-9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUYJYIVALSYSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that combines a benzodioxole moiety with a piperazine ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H21BrN2O5S |

| Molecular Weight | 469.35 g/mol |

| InChI | InChI=1S/C19H21BrN2O5S/... |

| CAS Number | Not specified |

This structure includes a bromine atom and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes involved in cellular proliferation and signaling pathways, potentially leading to anticancer effects. For example, the presence of the benzodioxole group is known to influence the modulation of neurotransmitter receptors and may exhibit neuroprotective properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzylpiperazine | HCT116 (Colorectal) | <10 |

| This compound | MDA-MB 231 (Breast) | <12 |

These results suggest that the compound may selectively inhibit tumor cell proliferation while sparing normal cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of this compound. Preliminary assays have shown that it can inhibit the growth of certain bacterial strains, which may be linked to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of piperazine compounds. The study reported that modifications to the benzodioxole structure significantly enhanced the anticancer activity against specific cell lines. The findings emphasized the importance of structural optimization in developing effective therapeutic agents.

Comparison with Similar Compounds

Piribedil (1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-Pyrimidyl)Piperazine)

- Structure : Replaces the bromo-methoxybenzyl group with a pyrimidine ring.

- Pharmacology : A dopamine D2/D3 receptor agonist used in Parkinson’s disease.

- Key Differences :

- The pyrimidine ring in Piribedil enhances hydrogen bonding with receptors, while the bromo-methoxybenzyl group in the target compound may favor halogen bonding or hydrophobic interactions.

- Piribedil’s CNS penetration is well-documented, whereas the bromo-methoxybenzyl group in the target compound could alter pharmacokinetics (e.g., increased plasma protein binding) .

1-(4-Chlorobenzhydryl)Piperazine Derivatives ()

- Structure : Features a chlorobenzhydryl (4-Cl-C6H4-CH(C6H5)-) group instead of bromo-methoxybenzyl.

- Activity : Demonstrated cytotoxicity against liver (IC50: 2.1–4.8 µM), breast (IC50: 3.5–6.2 µM), and colon cancer cell lines.

- Bromine’s higher atomic radius may enhance halogen bonding, improving target affinity .

Pifarnine (CAS: 56208-01-6)

- Structure : Substitutes the bromo-methoxybenzyl group with a farnesyl chain (3,7,11-trimethyldodecatrienyl).

- Pharmacology: Investigated for anticancer and immunomodulatory effects.

- The bromo-methoxybenzyl group offers a balance between lipophilicity and polar surface area, enhancing bioavailability .

1N-(2-Bromo-5-Methoxybenzoyl)Piperazine Derivatives ()

- Structure : Replaces the benzyl group with a benzoyl moiety (carbonyl linkage).

- Synthesis : Prepared via acylation reactions with substituted benzoyl chlorides.

- Key Differences :

5-HT1 Receptor-Selective Piperazines ()

- Examples : 1-(m-Trifluoromethylphenyl)piperazine (5-HT1B selective) and spiperone (5-HT1A selective).

- The bromo-methoxybenzyl group in the target compound may confer dual 5-HT1A/1B affinity, as seen in compounds with mixed substituents .

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Piperazine Derivatives

Q & A

Q. Advanced Research

Molecular Docking :

- Targets : Serotonin receptors (5-HT₇, 5-HT₁A) due to arylpiperazine motifs. Use AutoDock Vina with crystal structures (e.g., PDB: 5V54) .

- Key Interactions : Pi-pi stacking with Phe residues, hydrogen bonding to Asp/Glu side chains .

QSAR Studies :

- Descriptors : LogP, polar surface area, and electron-withdrawing groups (e.g., bromo) correlate with antiplatelet activity .

What strategies address reduced bioactivity in modified derivatives?

Q. Advanced Research

Structural Modifications :

- Replace bromo with electron-deficient groups (e.g., -CF₃) to enhance receptor affinity .

- Introduce β-cyclodextrin complexes to balance solubility and activity .

Bioisosteric Replacement :

- Substitute benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to improve metabolic stability .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research

Standardized Protocols :

- Use consistent assay conditions (e.g., 10% FBS in cell culture) to minimize variability .

Dose-Response Validation :

- Replicate antiplatelet results across multiple agonists (ADP vs. thrombin) to confirm mechanism .

Off-Target Profiling :

- Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .

What SAR insights guide optimization of antiplatelet activity?

Q. Advanced Research

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromo at C3 (aryl) | Enhances potency (IC₅₀ ↓ 40%) via hydrophobic interactions | |

| Methoxy at C4 (aryl) | Reduces metabolic oxidation, improving half-life | |

| Piperazine N-methylation | Decreases cytotoxicity (CC₅₀ ↑ 2-fold) |

What techniques enhance metabolic stability without sacrificing activity?

Q. Advanced Research

Metabolic Soft Spots :

- Block CYP3A4-mediated demethylation by replacing methoxy with halogen .

Prodrug Design :

- Mask polar groups (e.g., esterify piperazine) for improved oral bioavailability .

How can enantiomers be separated for chiral derivatives?

Q. Advanced Research

Chiral Chromatography :

- Use Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .

Asymmetric Synthesis :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation steps .

How to integrate pharmacokinetic data into lead optimization?

Q. Advanced Research

In Vitro ADME :

- Microsomal Stability : Incubate with rat liver microsomes; aim for >50% remaining after 1 hour .

- Plasma Protein Binding : Use equilibrium dialysis; target unbound fraction >5% .

In Silico Prediction :

- SwissADME: Prioritize compounds with CNS permeability (LogBB > −1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.